(S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
PMID21493067C1d undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID21493067C1d has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a probe to study the inhibition of JAK2. In biology and medicine, it has potential therapeutic applications in treating diseases such as non-small cell lung cancer and other solid tumors . In industry, it may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PMID21493067C1d involves the inhibition of JAK2, a tyrosine kinase that is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK2, PMID21493067C1d can modulate the activity of these signaling pathways, leading to potential therapeutic effects in diseases where JAK2 is dysregulated .
Comparison with Similar Compounds
PMID21493067C1d can be compared with other JAK2 inhibitors, such as ruxolitinib and fedratinib. While all these compounds inhibit JAK2, PMID21493067C1d is unique in its specific binding affinity and selectivity profile. Similar compounds include ruxolitinib, fedratinib, and baricitinib .
Properties
Molecular Formula |
C17H15F2N7 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-fluoro-2-[[(1S)-1-(5-fluoropyridin-2-yl)ethyl]amino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H15F2N7/c1-9-5-15(26-25-9)23-17-13(19)6-11(7-20)16(24-17)22-10(2)14-4-3-12(18)8-21-14/h3-6,8,10H,1-2H3,(H3,22,23,24,25,26)/t10-/m0/s1 |
InChI Key |
HIHOEGPXVVKJPP-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=NN1)NC2=C(C=C(C(=N2)N[C@@H](C)C3=NC=C(C=C3)F)C#N)F |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C=C(C(=N2)NC(C)C3=NC=C(C=C3)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.